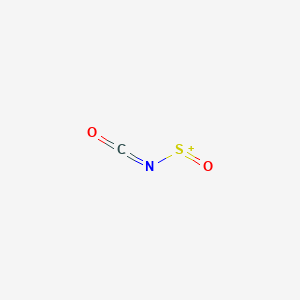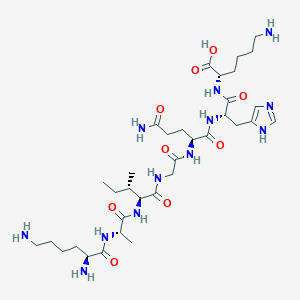![molecular formula C19H23NO3 B14198158 2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol CAS No. 835612-21-0](/img/structure/B14198158.png)
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol is an organic compound that features a morpholine ring substituted with benzyloxy and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of Benzyloxy and Phenyl Groups: The benzyloxy and phenyl groups can be introduced via nucleophilic substitution reactions. For instance, the reaction of 4-benzyloxyphenol with a suitable halogenated morpholine derivative under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the phenyl ring can produce cyclohexyl derivatives.
Substitution: Various substituted morpholine derivatives can be obtained depending on the nucleophile used.
科学研究应用
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenyl groups can facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. This compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural modifications and the target of interest.
相似化合物的比较
Similar Compounds
- 2-[4-(Benzyloxy)phenyl]ethanol
- 4-(Benzyloxy)phenol
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol is unique due to the presence of both benzyloxy and phenyl groups on the morpholine ring, which imparts distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
835612-21-0 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
3,4-dimethyl-2-(4-phenylmethoxyphenyl)morpholin-2-ol |
InChI |
InChI=1S/C19H23NO3/c1-15-19(21,23-13-12-20(15)2)17-8-10-18(11-9-17)22-14-16-6-4-3-5-7-16/h3-11,15,21H,12-14H2,1-2H3 |
InChI 键 |
IXNWSBUUPWWESK-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OCCN1C)(C2=CC=C(C=C2)OCC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


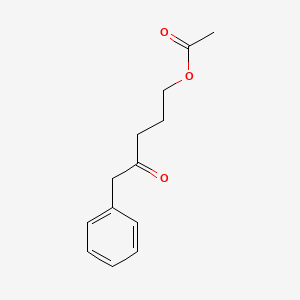
![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)
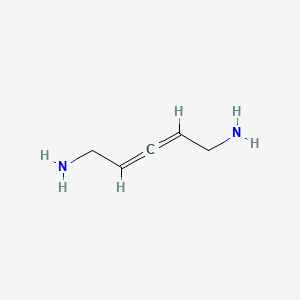
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)
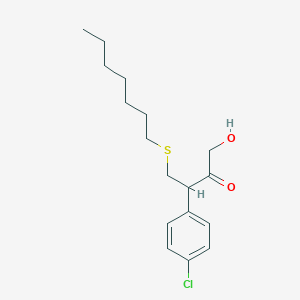
![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)
![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)
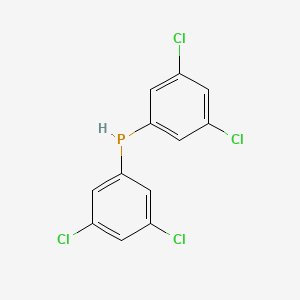
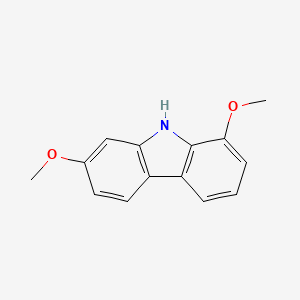

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
